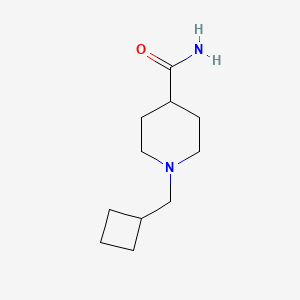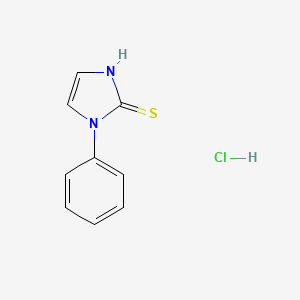
3-フェニル-1H-イミダゾール-2-チオン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Phenyl-1H-imidazole-2-thione;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various imidazole derivatives and their synthesis, structure, and chemical properties, which can provide insights into the analysis of the compound . Imidazole derivatives are a class of compounds with a wide range of biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazole derivatives can involve multi-component reactions, as seen in the environmentally benign method for synthesizing (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives using thiamine hydrochloride as a catalyst . Similarly, the synthesis of 1-(Thienylalkyl)imidazole-2(3H)-thiones as competitive inhibitors of dopamine beta-hydroxylase involves the design of potent competitive inhibitors . The synthesis of 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] demonstrates the utility of imidazole derivatives as condensing agents for various syntheses .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can be substituted with various functional groups. The crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one reveals that the imidazole ring is almost perpendicular to the phenyl ring . The structures of imidazole derivatives are often confirmed by spectroscopic methods and X-ray diffraction .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including reactions with isothiocyanates to give novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones . The reactivity of these compounds allows for the synthesis of a diverse range of structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the imidazole ring can affect the compound's solubility, stability, and reactivity. The antifungal properties of 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride demonstrate the biological relevance of these properties . The chiral separation of atropisomers of imidazole derivatives also highlights the importance of stereochemistry in the physical properties of these compounds .
科学的研究の応用
抗菌活性
イミダゾール-2-チオンは、抗菌活性を有することが報告されています。細菌、真菌、その他の微生物に対して阻害効果を示します。 研究者らは、医薬品および工業分野における抗菌剤としてのその可能性を探求してきました .
抗真菌活性
イミダゾール-2-チオン誘導体の金属錯体は、抗真菌活性を示しています。 これらの錯体は、新規な抗真菌薬または製剤の開発に役立つ可能性があります .
抗酸化特性
イミダゾール-2-チオンは、抗酸化活性を示し、酸化ストレスと戦うことと細胞損傷を防ぐために不可欠です。 天然抗酸化剤としてのその可能性は、健康とウェルネスの分野で関心を集めています .
強心効果
研究によると、イミダゾール-2-チオンは、心臓機能に影響を与える強心作用を有する可能性があります。 心臓病におけるそのメカニズムと潜在的な治療的応用を調査するために、さらなる研究が必要です .
抗HIV活性
イミダゾール-2-チオンから誘導されたキラルイミダゾリジン-2-チオンN-およびC-ヌクレオシドは、抗エイズ活性について調査されています。 これらの化合物は、抗ウイルスヌクレオシドを合成するための前駆体として役立ちます .
不斉触媒作用とキラル補助剤
イミダゾリジン-2-チオンは、不斉触媒作用においてキラル補助剤および配位子として使用されます。 その独特の構造により、反応の立体化学に影響を与えることができ、合成化学において貴重なものになっています .
要約すると、イミダゾール-2-チオン誘導体は、抗菌アプリケーションから不斉合成に至るまで、さまざまな治療分野で有望です。 研究者は、その可能性を探求し続けており、現代の化学と医学における興味深い研究対象となっています . さらに詳しい情報や追加の用途については、お気軽にお問い合わせください! 😊
作用機序
Target of Action
Imidazole derivatives, which 3-phenyl-1h-imidazole-2-thione;hydrochloride is a part of, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these interactions would depend on the specific target and the nature of the interaction.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities . The specific effects of 3-Phenyl-1H-imidazole-2-thione;hydrochloride would depend on its specific targets and the nature of its interaction with these targets.
将来の方向性
In the search for new bioactive compounds, a methodology based on combining two molecules with biological properties into a new hybrid molecule was used to design and synthesize a series of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position . The results indicate that indole-imidazole derivatives with alkyl substituent exhibit an excellent cytoprotective effect against AAPH-induced oxidative hemolysis and act as effective ferrous ion chelating agents . The indole-imidazole compound with chlorine atoms inhibited the growth of fungal strains . This suggests that the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
生化学分析
Biochemical Properties
3-Phenyl-1H-imidazole-2-thione;hydrochloride plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions . This inhibition is primarily due to the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate access. Additionally, 3-Phenyl-1H-imidazole-2-thione;hydrochloride has shown affinity for binding with metal ions, which can further influence its interaction with metalloproteins and metalloenzymes .
Cellular Effects
The effects of 3-Phenyl-1H-imidazole-2-thione;hydrochloride on cellular processes are profound. It has been reported to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating the levels of ROS, this compound can affect gene expression and cellular metabolism . In various cell types, including cancer cells, 3-Phenyl-1H-imidazole-2-thione;hydrochloride has demonstrated the ability to induce apoptosis, a process of programmed cell death, which is crucial for eliminating damaged or unwanted cells .
Molecular Mechanism
At the molecular level, 3-Phenyl-1H-imidazole-2-thione;hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can either be reversible or irreversible, depending on the nature of the interaction . Additionally, the compound can interact with DNA, leading to changes in gene expression. This interaction is facilitated by the imidazole ring, which can intercalate between DNA bases, thereby affecting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-1H-imidazole-2-thione;hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 3-Phenyl-1H-imidazole-2-thione;hydrochloride can lead to sustained inhibition of enzyme activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 3-Phenyl-1H-imidazole-2-thione;hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-Phenyl-1H-imidazole-2-thione;hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 3-Phenyl-1H-imidazole-2-thione;hydrochloride is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also transported by specific carrier proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-Phenyl-1H-imidazole-2-thione;hydrochloride is critical for its activity. It has been found to localize primarily in the cytoplasm and the nucleus . In the cytoplasm, it interacts with various enzymes and signaling molecules, while in the nucleus, it can bind to DNA and influence gene expression . Post-translational modifications, such as phosphorylation, can also affect its localization and function.
特性
IUPAC Name |
3-phenyl-1H-imidazole-2-thione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.ClH/c12-9-10-6-7-11(9)8-4-2-1-3-5-8;/h1-7H,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGLZIUBFZLCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CNC2=S.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)
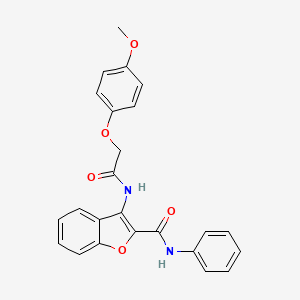
![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)
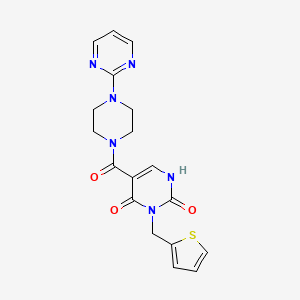
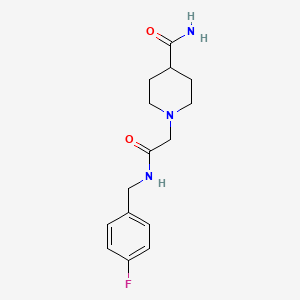

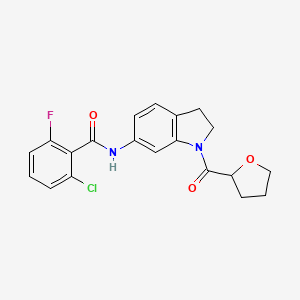

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)
